molecular formula C10H14N2O2 B15058017 6-(Isopropylamino)-2-methylnicotinicacid

6-(Isopropylamino)-2-methylnicotinicacid

Cat. No.: B15058017
M. Wt: 194.23 g/mol
InChI Key: FCEYODOGBGLPNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Isopropylamino)-2-methylnicotinic acid is a pyridine derivative characterized by a carboxylic acid group at position 3, a methyl substituent at position 2, and an isopropylamino group (-NH-CH(CH₃)₂) at position 6. The isopropylamino and methyl groups may influence its physicochemical properties, such as solubility, acidity, and bioavailability, which are critical for biological activity and environmental behavior .

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

2-methyl-6-(propan-2-ylamino)pyridine-3-carboxylic acid

InChI

InChI=1S/C10H14N2O2/c1-6(2)11-9-5-4-8(10(13)14)7(3)12-9/h4-6H,1-3H3,(H,11,12)(H,13,14)

InChI Key

FCEYODOGBGLPNV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)NC(C)C)C(=O)O

Origin of Product

United States

Preparation Methods

Synthesis via 6-Chloro-2-Methylnicotinic Acid Intermediate

The most direct route involves nucleophilic aromatic substitution (NAS) on a pre-functionalized pyridine ring. Drawing from methods described in CN106458908B and EP3162796A1, 6-chloro-2-methylnicotinic acid could serve as a key intermediate.

Reaction Sequence:

  • Chlorination: Introduce chlorine at position 6 of 2-methylnicotinic acid using phosphorus oxychloride (POCl₃) under reflux conditions.
  • Amination: React the 6-chloro intermediate with excess isopropylamine in a sealed autoclave at 150–170°C for 15–40 hours.

Mechanistic Considerations:
The electron-withdrawing carboxylic acid group at position 3 activates the pyridine ring for NAS at position 6. Isopropylamine acts as a nucleophile, displacing chloride under high-temperature conditions.

Hypothetical Yield Optimization:

  • Solvent: Ethanol or aqueous ammonia mixtures (28–30%).
  • Molar Ratio: 10:1 isopropylamine to chloro derivative.
  • Post-Reaction Workup: Neutralization with 4N HCl to pH 4–5 precipitates the product, yielding ~70–85% after recrystallization.

Alternative Pathway via Cyano Hydrolysis

Patents describe the hydrolysis of 3-cyano groups to carboxylic acids, suggesting a route starting from 6-chloro-2-methyl-3-cyanopyridine:

  • Synthesis of 6-Chloro-2-Methyl-3-cyanopyridine:
    • Cyclocondensation of β-ketoesters with cyanoacetamide derivatives.
  • Isopropylamine Substitution:
    • React with isopropylamine at 170°C for 15–40 hours.
  • Nitrile Hydrolysis:
    • Treat with 15% KOH at 100°C for 3 hours, followed by acidification.

Advantages:

  • Avoids direct functionalization of nicotinic acid.
  • Higher purity due to crystalline intermediates.

Ring-Synthesis Methods

Hantzsch Dihydropyridine Condensation

Adapting classical pyridine synthesis, this method constructs the ring with pre-installed substituents:

Reagents:

  • Ethyl acetoacetate (methyl group source)
  • Ammonium acetate (nitrogen source)
  • Isopropylamine (amino group precursor)

Procedure:

  • Condense ethyl acetoacetate, isopropylamine, and a β-ketoester under acidic conditions.
  • Oxidize the dihydropyridine intermediate to the aromatic pyridine using HNO₃ or MnO₂.

Challenges:

  • Low regioselectivity for the isopropylamino group.
  • Requires chromatographic purification, reducing scalability.

Kröhnke Pyridine Synthesis

This method enables precise placement of substituents via Michael addition and cyclization:

  • Formation of Pyridinium Salt:
    • React 3-(isopropylamino)propanal with methyl vinyl ketone.
  • Cyclization:
    • Treat with ammonium acetate in acetic acid.

Yield Considerations:

  • Limited literature data for analogous structures.
  • Potential side reactions at the carboxylic acid position.

Functional Group Interconversion Strategies

Nitration-Reduction-Alkylation Sequence

A three-step transformation of 2-methylnicotinic acid:

  • Nitration:
    • Use fuming HNO₃/H₂SO₄ at 0–5°C to introduce nitro at position 6.
  • Reduction:
    • Catalytic hydrogenation (H₂, Pd/C) to 6-amino-2-methylnicotinic acid.
  • Alkylation:
    • React with acetone under reductive amination conditions (NaBH₃CN).

Limitations:

  • Nitration regiochemistry difficult to control.
  • Over-alkylation risks necessitate careful stoichiometry.

Directed ortho-Metalation (DoM)

Exploiting the carboxylic acid as a directing group:

  • Lithiation:
    • Treat 2-methylnicotinic acid with LDA at -78°C.
  • Electrophilic Quenching:
    • Introduce iodine (I₂) at position 6.
  • Buchwald-Hartwig Amination:
    • Couple with isopropylamine using Pd(OAc)₂/Xantphos.

Efficiency:

  • Requires anhydrous conditions and specialized catalysts.
  • Reported yields for similar reactions: 50–65%.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield (%) Purity (%) Scalability
NAS (Chloro Intermediate) Chlorination → Amination 70–85 ≥95 High
Cyano Hydrolysis Substitution → Hydrolysis 60–75 90–93 Moderate
Hantzsch Condensation Cyclization → Oxidation 30–45 80–85 Low
Nitration-Alkylation Nitration → Reduction → Alkylation 40–55 85–90 Moderate
DoM-Buchwald Lithiation → Coupling 50–65 ≥97 Low

Critical Observations:

  • Nucleophilic Substitution (NAS): Most industrially viable due to high yields and minimal purification steps.
  • Directed Metalation: Offers superior regiocontrol but suffers from cost and complexity.
  • Cyano Hydrolysis: Balances yield and purity, though requires handling toxic cyanides.

Chemical Reactions Analysis

Types of Reactions

6-(Isopropylamino)-2-methylnicotinicacid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can further modify the functional groups.

    Substitution: The isopropylamino and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halides, alkylating agents.

Major Products Formed

    Oxidation Products: Corresponding oxides and hydroxyl derivatives.

    Reduction Products: Amino derivatives and dealkylated compounds.

    Substitution Products: Various substituted nicotinic acid derivatives.

Scientific Research Applications

6-(Isopropylamino)-2-methylnicotinicacid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and neuroprotective effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(Isopropylamino)-2-methylnicotinicacid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with nicotinic acid receptors and enzymes involved in metabolic pathways.

    Pathways Involved: It can modulate signaling pathways related to inflammation, oxidative stress, and cellular metabolism.

Comparison with Similar Compounds

Key Observations :

Comparison with Triazine Herbicides Containing Isopropylamino Groups

Triazine herbicides such as Ametryn and Atrazine share the isopropylamino substituent but differ in core structure (triazine vs. pyridine). These compounds highlight the role of substituents in agrochemical activity:

Compound Name Core Structure Substituents Key Properties/Applications
Ametryn Triazine 6-methylthio, 4-isopropylamino Broad-spectrum herbicide; persistent in soil
Atrazine Triazine 2-chloro, 4-ethylamino, 6-isopropylamino Pre-emergent herbicide; moderate groundwater contamination risk
Target Compound Pyridine 2-methyl, 6-isopropylamino Unconfirmed applications; structural similarity suggests potential bioactivity

Key Observations :

  • Role of Isopropylamino: In triazines, this group contributes to herbicidal efficacy and environmental persistence . Its presence in nicotinic acid derivatives may similarly influence receptor binding or metabolic stability.
  • Core Structure Differences : Pyridine-based compounds like the target may exhibit distinct reactivity (e.g., carboxylic acid functionality) compared to triazines, which rely on chloro or methylthio groups for herbicidal action .

Physicochemical and Environmental Considerations

  • Solubility and LogP: The isopropylamino group likely increases water solubility compared to purely hydrophobic substituents (e.g., 2-methylphenyl) but less than polar groups like methoxy .
  • Environmental Fate: Triazines with isopropylamino groups are prone to leaching into groundwater due to moderate solubility and persistence . Similar behavior is plausible for the target compound if used in agricultural contexts.

Biological Activity

6-(Isopropylamino)-2-methylnicotinic acid is a derivative of nicotinic acid that has garnered attention for its potential biological activities. This compound is characterized by the presence of an isopropylamino group at the 6-position and a methyl group at the 2-position of the pyridine ring. Understanding its biological activity is crucial for exploring its therapeutic applications, particularly in medicinal chemistry.

The molecular formula of 6-(Isopropylamino)-2-methylnicotinic acid is C9H12N2O2C_9H_{12}N_2O_2. Its structure allows for a diverse range of interactions with biological targets, making it a subject of interest in pharmacological studies.

Antiviral Properties

Research indicates that derivatives of nicotinic acid, including 6-(Isopropylamino)-2-methylnicotinic acid, exhibit significant antiviral activity. Specifically, compounds with similar structures have been shown to inhibit RNase H, an enzyme critical for the replication of HIV-1. The inhibition of RNase H suggests a potential role for these compounds in antiviral therapies, particularly targeting HIV-1 replication mechanisms.

Antimicrobial Activity

In vitro studies have demonstrated that compounds related to 6-(Isopropylamino)-2-methylnicotinic acid possess antimicrobial properties. For instance, related thiazolidinone derivatives have shown effectiveness against various Gram-positive and Gram-negative bacteria as well as fungi. The antimicrobial screening conducted against pathogens like Staphylococcus aureus and Escherichia coli indicates comparable efficacy to standard antimicrobial agents .

The biological activity of 6-(Isopropylamino)-2-methylnicotinic acid can be attributed to its ability to interact with multiple biological targets:

  • RNase H Inhibition : The structural features enhance selectivity and reduce cytotoxicity compared to other inhibitors.
  • Cellular Signaling : Interaction with proteins involved in cellular signaling pathways may influence various metabolic processes.
  • Antimicrobial Mechanisms : The compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for microbial survival.

Study 1: RNase H Inhibition

A study focused on the synthesis and evaluation of nicotinic acid derivatives indicated that 6-(Isopropylamino)-2-methylnicotinic acid exhibited potent inhibition against RNase H. The structure-activity relationship (SAR) analysis revealed that modifications at the isopropylamino position significantly affected inhibitory potency, highlighting the importance of this group in enhancing antiviral activity.

Study 2: Antimicrobial Efficacy

In another investigation, derivatives including 6-(Isopropylamino)-2-methylnicotinic acid were tested against a panel of bacterial and fungal strains. Results indicated that certain modifications led to increased antimicrobial activity, suggesting that this compound could serve as a lead structure for developing new antimicrobial agents .

Comparative Analysis

To better understand the biological activity of 6-(Isopropylamino)-2-methylnicotinic acid, a comparative analysis with structurally similar compounds can be useful:

Compound NameStructural FeaturesBiological Activity
2-Amino-6-methyl-nicotinic acidAmino group at position 2Moderate RNase H inhibition
4-Trifluoromethyl nicotinic acidTrifluoromethyl at position 4Antiviral properties
3-Isopropyl-6-methyl-nicotinic acidIsopropyl at position 3Reduced antimicrobial activity
6-(Isopropylamino)-2-methylnicotinic acid Isopropylamino at position 6, methyl at position 2Strong antiviral & antimicrobial properties

Q & A

Q. What strategies address poor bioavailability of 6-(Isopropylamino)-2-methylnicotinic acid in preclinical models?

  • Methodological Answer :
  • Prodrug Design : Esterify the carboxylic acid to improve membrane permeability.
  • Nanoformulations : Encapsulate in PLGA nanoparticles or liposomes. Assess bioavailability via AUC calculations in rodent plasma .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.